
(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic molecule featuring a combination of furan, isoxazole, thiophene, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methanone
Starting Materials: Furan-2-carboxylic acid, hydroxylamine hydrochloride, and acetic anhydride.
Reaction: Furan-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base to form furan-2-carboxylic acid oxime. This intermediate is then cyclized using acetic anhydride to yield (5-(Furan-2-yl)isoxazol-3-yl)methanone.
-
Synthesis of (4-(Thiophen-2-yl)piperidin-1-yl)methanone
Starting Materials: Thiophene-2-carboxylic acid, piperidine, and thionyl chloride.
Reaction: Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride. This intermediate is then reacted with piperidine to form (4-(Thiophen-2-yl)piperidin-1-yl)methanone.
-
Coupling Reaction
Starting Materials: (5-(Furan-2-yl)isoxazol-3-yl)methanone and (4-(Thiophen-2-yl)piperidin-1-yl)methanone.
Reaction: The two intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The furan and thiophene rings can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The isoxazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution
- The piperidine ring can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Amines derived from the isoxazole ring.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its multiple heterocyclic rings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Receptor Binding: May interact with various biological receptors, making it a candidate for drug development.
Medicine
Antimicrobial: The compound’s structure suggests potential antimicrobial activity.
Anti-inflammatory: Isoxazole and thiophene derivatives are known for their anti-inflammatory properties.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The furan and thiophene rings can participate in π-π stacking interactions, while the isoxazole and piperidine rings can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
(5-(Furan-2-yl)isoxazol-3-yl)(4-(phenyl)piperidin-1-yl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
- The combination of furan, isoxazole, thiophene, and piperidine rings in a single molecule is unique and provides a diverse range of chemical and biological properties.
- The presence of multiple heterocycles increases the compound’s potential for interactions with various biological targets, making it a versatile candidate for drug development and other applications.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(13-11-15(22-18-13)14-3-1-9-21-14)19-7-5-12(6-8-19)16-4-2-10-23-16/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVFALQQWKHQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
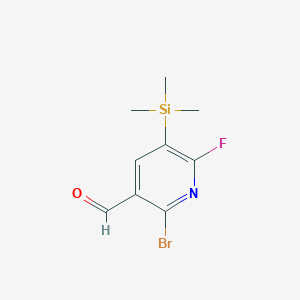

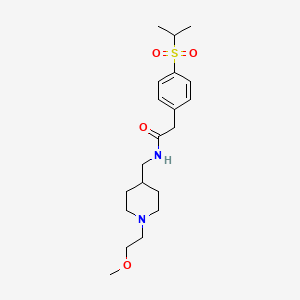
![butyl[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B2876913.png)

![1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea](/img/structure/B2876918.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)
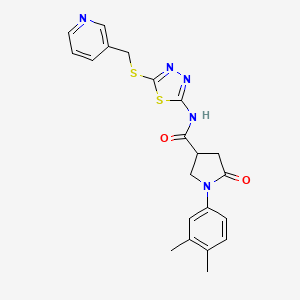
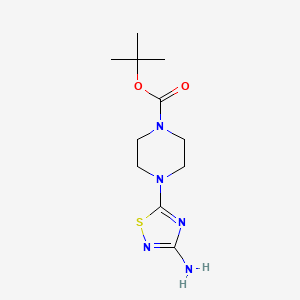
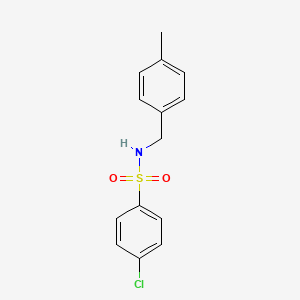
![4-bromo-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B2876926.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)

![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2876931.png)
